![molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a compound that belongs to the group of purine-5’-nucleotides. It is the sodium salt form of inosinic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an endogenous metabolite and is involved in several biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.
Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.
Industry: It is used as a flavor enhancer in the food industry due to its umami taste
Wirkmechanismus
The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-monophosphate, sodium salt, hydrate: Similar in structure but contains guanine instead of hypoxanthine.
Adenosine 5’-monophosphate, sodium salt, hydrate: Contains adenine instead of hypoxanthine.
Uridine 5’-monophosphate, sodium salt, hydrate: Contains uracil instead of hypoxanthine.
Uniqueness
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is unique due to its specific role in purine metabolism and its ability to act as a precursor for both adenosine and guanosine nucleotides. This dual role makes it a versatile compound in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C10H27N4Na2O16P |
|---|---|
Molekulargewicht |
536.29 g/mol |
IUPAC-Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2 |
InChI-Schlüssel |
QKWLBOYKTJDMLH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


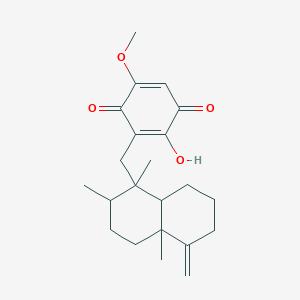
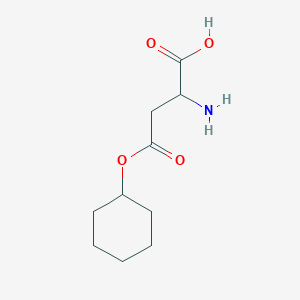

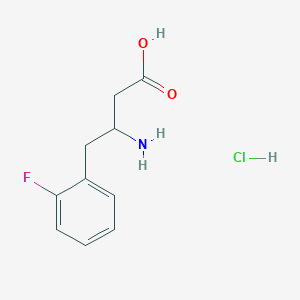
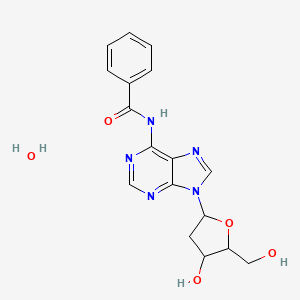
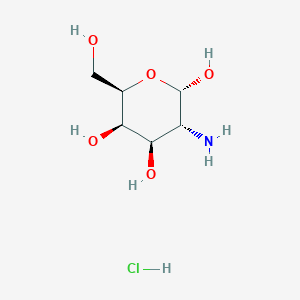
![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)
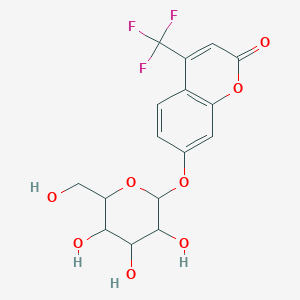
![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)
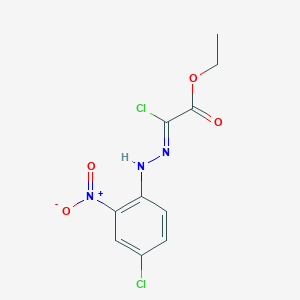
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)
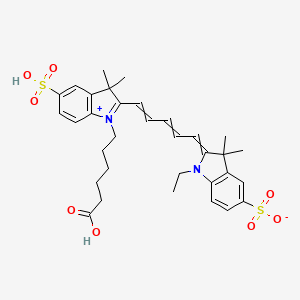

![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
